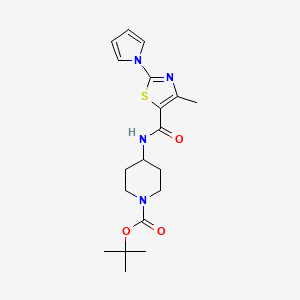

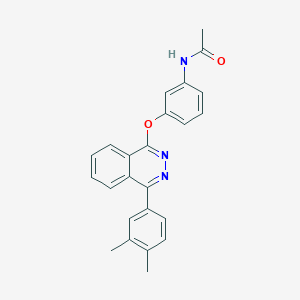

![molecular formula C17H12N4O3S B2507910 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 897735-00-1](/img/structure/B2507910.png)

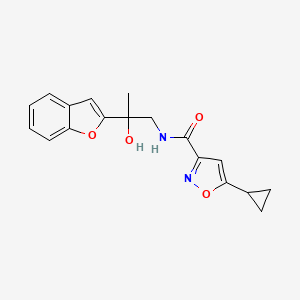

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves multiple steps, starting from basic precursors to the final product. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions. For instance, paper describes the synthesis of related tetrazol-thiophene carboxamides by condensing various intermediates, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol. Similarly, paper outlines the preparation of thiazolyl benzamides from 5-(bromoacetyl) salicylamide and various thioureas. These methods typically involve condensation reactions, cyclization, and substitution reactions, which are common in the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectral analysis and X-ray diffraction studies. For example, paper reports the crystal structure of a related oxadiazole compound, providing details such as space group, cell dimensions, and hydrogen bonding patterns. These structural analyses are crucial for understanding the geometry and electronic properties of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole compounds is influenced by the presence of the oxadiazole ring, which can participate in various chemical reactions. The papers do not provide specific reactions for this compound, but related compounds have been shown to undergo reactions typical of amides and heteroaromatic compounds, such as nucleophilic substitution and ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the oxadiazole ring can significantly alter these properties. For instance, the introduction of methoxy and thiazole groups can affect the compound's lipophilicity and hydrogen bonding capability, potentially impacting its biological activity .

Biological Activity

The biological activity of oxadiazole derivatives is a key area of interest, as many such compounds exhibit antimicrobial and anticancer properties. Papers , , , and describe the antimicrobial evaluation of related compounds, with some showing potent activity against various bacterial and fungal species. Additionally, paper discusses the anticancer evaluation of oxadiazole derivatives, indicating that structural modifications can lead to significant differences in activity against different cancer cell lines.

Scientific Research Applications

Applications in Drug Development

The 1,3,4-oxadiazole moiety is a prominent feature in various pharmacological agents. It is recognized for its structural significance and versatility in medicinal chemistry, often serving as a substitute for carboxylic acids, carboxamides, and esters. This core structure is associated with a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. Furthermore, 1,3,4-oxadiazole compounds are considered efficacious and relatively less toxic, offering new perspectives in the search for rational drug development strategies (Rana, Salahuddin, & Sahu, 2020).

Antitubercular Activity

The modification of certain structures, such as isoniazid, and coupling with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, has shown promising in vitro anti-tubercular activity against various mycobacteria strains. These compounds exhibit significant activity, even against isoniazid-resistant strains, highlighting their potential in the development of new antitubercular agents (Asif, 2014).

Pharmacological Significance

The 1,3,4-oxadiazole core is recognized as a significant structural component in biologically active molecules, displaying a spectrum of pharmacological activities. Its combination with various heterocycles has led to enhanced effects, establishing it as a crucial fragment in medicinal chemistry. This versatility underscores its potential as a structural matrix for designing new drug-like molecules (Lelyukh, 2019).

Therapeutic Potential

1,3,4-Oxadiazole-based compounds are being extensively studied due to their wide range of therapeutic applications. These compounds have demonstrated significant potential in treating various diseases, contributing immensely to medicinal chemistry. Their diverse bioactivities span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal domains. This broad spectrum of activities positions 1,3,4-oxadiazole derivatives as key candidates for future drug development (Verma et al., 2019).

Mechanism of Action

Biochemical Pathways

Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiglycation activity , which could suggest potential involvement in pathways related to glucose metabolism or oxidative stress.

Future Directions

The future directions for the research on “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their potent inhibitory activities against COX enzymes, these compounds could serve as a new starting point for the development of anti-TB agents with therapeutic potential .

Biochemical Analysis

Biochemical Properties

Oxadiazoles, the class of compounds it belongs to, have been reported to possess a variety of biological activities .

Cellular Effects

Related compounds have been shown to have various effects on cellular processes . For instance, some oxadiazoles have been shown to alter global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis .

Molecular Mechanism

Oxadiazoles have been known to undergo various reactions such as hydroxylation, N-dealkylation, N-oxidation, and combinations thereof .

Temporal Effects in Laboratory Settings

It is known that oxadiazoles have a good safety profile and are not significantly absorbed into the skin .

Dosage Effects in Animal Models

Related compounds have shown significant activity at certain dosages .

Metabolic Pathways

Oxadiazoles have been reported to undergo various metabolic reactions .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been shown to have various effects on their activity or function depending on their localization .

properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c1-23-12-8-4-2-6-10(12)15-20-21-17(24-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREGFIVXOBKSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)